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(2S,3S)-oxirane-2,3-dicarboxylic acid
Overview
Description
(2S,3S)-oxirane-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C4H4O5 and its molecular weight is 132.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C4H4O5
- Molecular Weight : 132.07 g/mol
- IUPAC Name : (2S,3S)-oxirane-2,3-dicarboxylic acid
The compound features an epoxide ring that contributes to its reactivity in various chemical transformations. Its stereochemistry plays a crucial role in its biological activity and interactions.
Organic Synthesis
This compound serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of enantiomerically pure compounds through asymmetric synthesis methods.
Case Study :
A study demonstrated its utility as a chiral ligand in asymmetric catalysis, leading to the successful synthesis of various enantiopure compounds used in pharmaceuticals .
Pharmaceutical Development
The compound has been investigated as a precursor for synthesizing therapeutic agents targeting diseases such as cancer and viral infections. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Case Study :
Research highlighted its role as a cathepsin inhibitor, which is significant in treating tumors and autoimmune diseases. The compound's derivatives exhibited high selectivity against cathepsins B and L, which are implicated in cancer progression and other degenerative diseases .
Biochemical Probes
This compound is utilized in biochemical research to elucidate enzyme mechanisms and interactions within biological systems. Its reactive epoxide group allows it to form covalent bonds with enzyme active sites.
Case Study :
Investigations into its mechanism of action revealed that it can selectively modify cysteine residues in enzymes, providing insights into enzyme functionality and potential therapeutic targets.
Properties
CAS No. |
17087-75-1 |
---|---|
Molecular Formula |
C4H4O5 |
Molecular Weight |
132.07 g/mol |
IUPAC Name |
(2S,3S)-oxirane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m0/s1 |
InChI Key |
DCEMCPAKSGRHCN-LWMBPPNESA-N |
SMILES |
C1(C(O1)C(=O)O)C(=O)O |
Isomeric SMILES |
[C@H]1([C@H](O1)C(=O)O)C(=O)O |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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